

# Personal protective equipment for handling Chmfl-flt3-122

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## Compound of Interest

Compound Name: Chmfl-flt3-122

Cat. No.: B606659

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## Essential Safety and Handling Guide for CHMFL-FLT3-122

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of **CHMFL-FLT3-122**, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Disclaimer: This guide is for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. As **CHMFL-FLT3-122** is intended for research use only, it should not be used in humans or animals outside of approved protocols.<sup>[1][2]</sup> A full risk assessment should be conducted before handling this compound.

## Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) with GHS hazard classifications for **CHMFL-FLT3-122** is not publicly available, as a potent kinase inhibitor with cytotoxic potential, it should be handled with the utmost care. The following PPE recommendations are based on guidelines for handling potent, cytotoxic compounds.

Table 1: Personal Protective Equipment (PPE) for Handling **CHMFL-FLT3-122**

PPE Category	Minimum Requirement	Rationale
Hand Protection	Double-gloving with chemotherapy-rated nitrile gloves.	Provides a primary barrier against skin contact and absorption. Double-gloving offers additional protection in case of a tear in the outer glove.
Eye Protection	ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn when there is a risk of splashes or aerosol generation.	Protects the eyes from accidental splashes of the compound in solution or contact with the solid form.
Body Protection	A disposable, fluid-resistant laboratory coat with long sleeves and tight-fitting cuffs. A disposable gown is recommended for larger quantities.	Prevents contamination of personal clothing and skin.
Respiratory Protection	A NIOSH-approved N95 or higher-rated respirator is recommended when handling the solid compound outside of a certified chemical fume hood.	Minimizes the risk of inhaling the powdered compound.

## Operational Plan: Safe Handling and Storage

### 2.1. Engineering Controls

- **Weighing and Reconstitution:** All handling of the solid form of **CHMFL-FLT3-122** should be performed in a certified chemical fume hood or a containment device such as a glove box to prevent inhalation of the powder.

- **Solution Handling:** All work with solutions of **CHMFL-FLT3-122** should be conducted in a chemical fume hood.

## 2.2. Procedural Steps for Safe Handling

- **Preparation:** Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.
- **Weighing:** If weighing the solid compound, use a dedicated, calibrated balance inside a chemical fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize aerosolization.
- **Reconstitution:** **CHMFL-FLT3-122** is soluble in DMSO.<sup>[1]</sup> Prepare stock solutions in a chemical fume hood. Add the solvent slowly to the vial containing the solid compound to avoid splashing.
- **Storage:** Store the solid compound and stock solutions in a cool, dry, and dark place as recommended by the supplier.<sup>[2]</sup> Vials should be clearly labeled with the compound name, concentration, date, and hazard warning.

## 2.3. Spill Management

- **Small Spills:** In the event of a small spill, decontaminate the area using a suitable deactivating agent or absorb the spill with an inert absorbent material. Place the contaminated materials in a sealed container for hazardous waste disposal.
- **Large Spills:** For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills.

# Disposal Plan

All waste contaminated with **CHMFL-FLT3-122**, including empty vials, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

# Experimental Protocols

#### 4.1. In Vitro Kinase Assay

This protocol outlines a general procedure to determine the inhibitory activity of **CHMFL-FLT3-122** against the FLT3 kinase.

##### Methodology:

- Reagents and Materials:
  - Recombinant human FLT3 kinase
  - Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
  - ATP
  - Substrate (e.g., a synthetic peptide or protein substrate for FLT3)
  - **CHMFL-FLT3-122** stock solution (in DMSO)
  - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
  - 384-well plates
- Procedure:
  1. Prepare serial dilutions of **CHMFL-FLT3-122** in kinase buffer.
  2. Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
  3. Add the FLT3 kinase and substrate mixture to each well.
  4. Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound binding.
  5. Initiate the kinase reaction by adding ATP to each well.
  6. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

7. Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
8. Measure the signal (e.g., luminescence) using a plate reader.
9. Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> value.

#### 4.2. Cell-Based Proliferation Assay

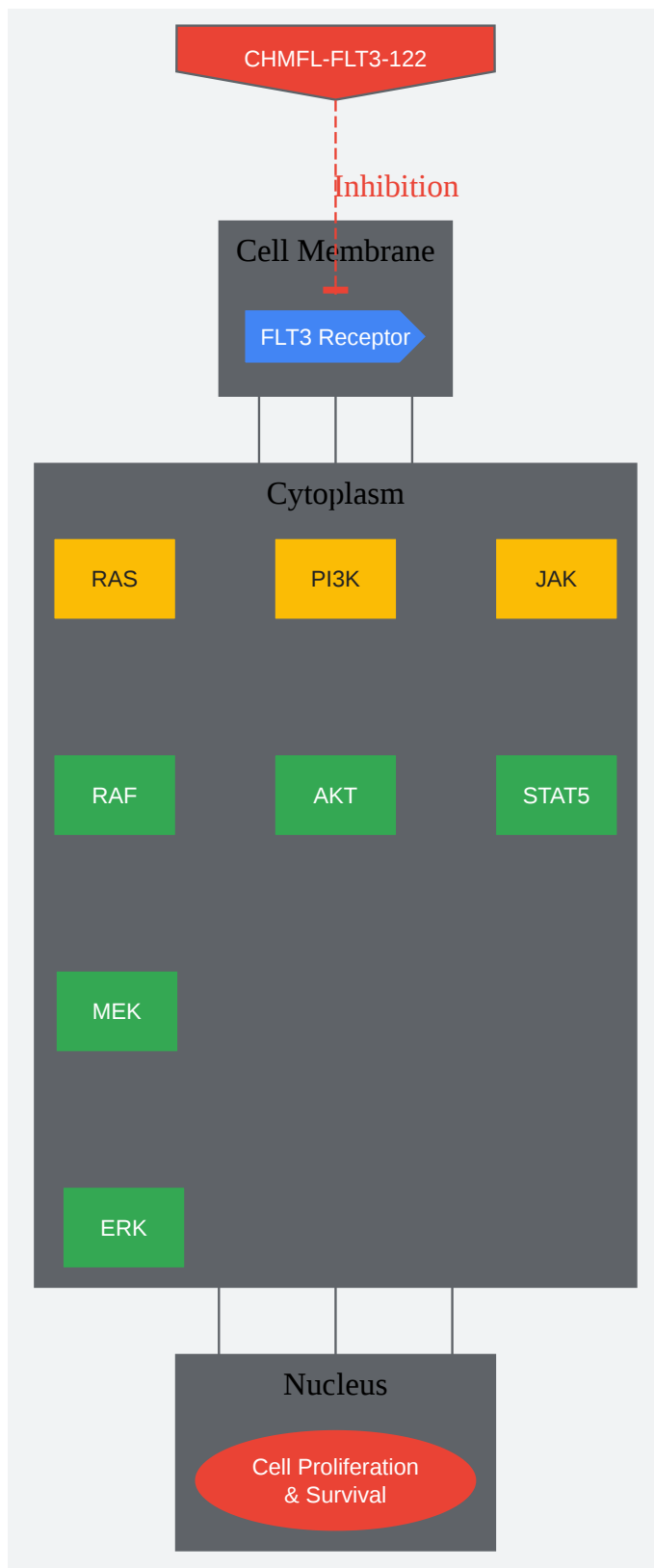
This protocol describes a method to assess the anti-proliferative effect of **CHMFL-FLT3-122** on a human acute myeloid leukemia (AML) cell line expressing mutant FLT3 (e.g., MV4-11).

##### Methodology:

- Cell Culture:
  - Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Procedure:
  1. Seed the MV4-11 cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells per well.
  2. Prepare serial dilutions of **CHMFL-FLT3-122** in cell culture medium.
  3. Treat the cells with the diluted compound or DMSO (vehicle control).
  4. Incubate the plate for 72 hours.
  5. Assess cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
  6. Measure the signal (e.g., luminescence) using a plate reader.
  7. Calculate the percent viability for each compound concentration and determine the GI<sub>50</sub> value.

## Visualizations

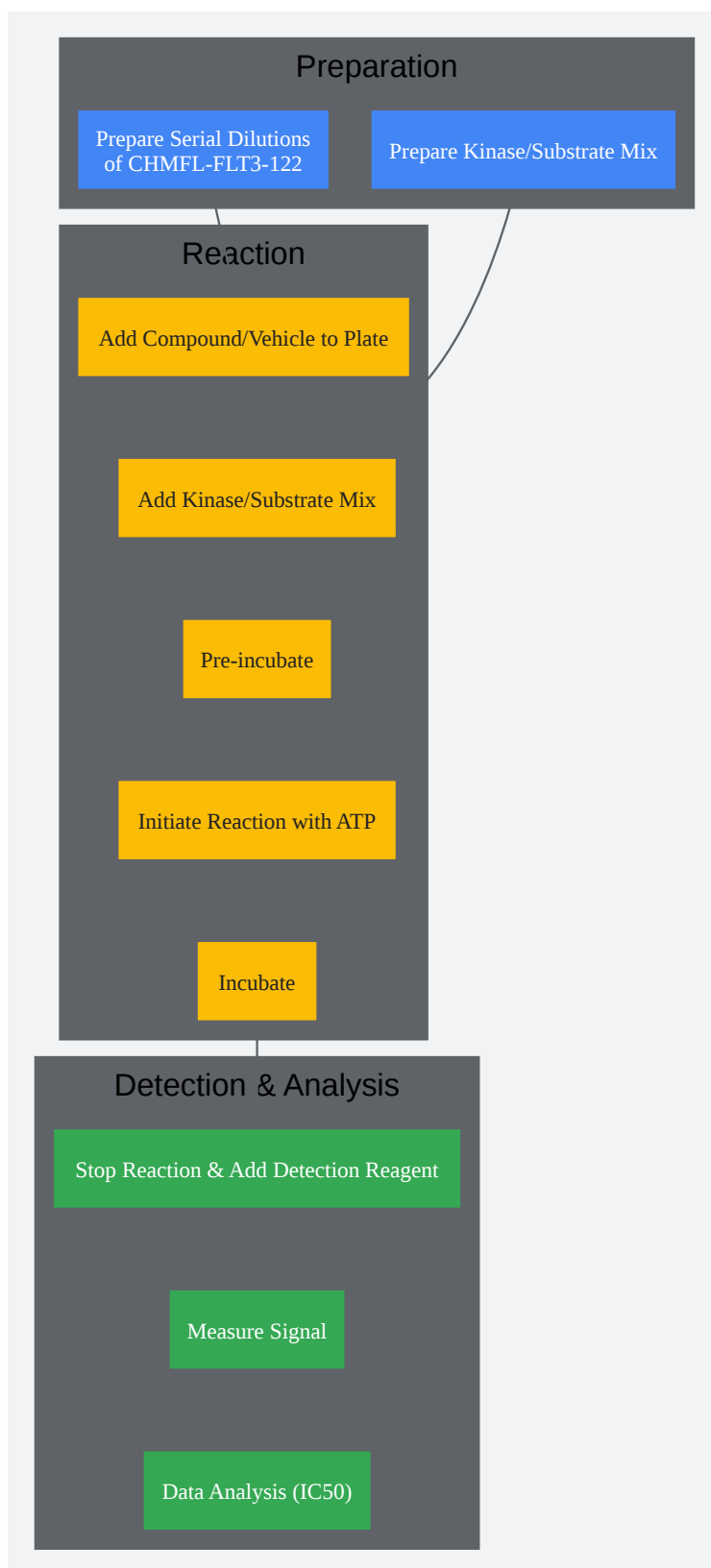
Diagram 1: FLT3 Signaling Pathway



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Caption: Simplified FLT3 signaling pathway and the inhibitory action of **CHMFL-FLT3-122**.

Diagram 2: Experimental Workflow for In Vitro Kinase Assay



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Caption: Step-by-step workflow for determining the in vitro inhibitory activity of **CHMFL-FLT3-122**.

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## References

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